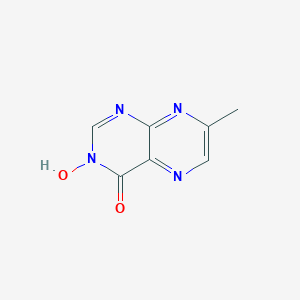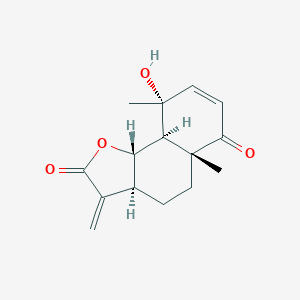
Arglanin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arglanin is a peptide that has recently gained attention in the scientific community due to its potential applications in various fields of research. It is a synthetic peptide that is derived from the amino acid sequence of human arginase-1. Arglanin has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for use in scientific research.
Wissenschaftliche Forschungsanwendungen
Isolation and Identification in Plants
- Arglanin, identified as a constituent in Achillea pratensis and Artemisia mexicana var. angustifolia, is a eudesmanolide isolated through column chromatography and HPLC methods. Its presence in these plants contributes to the understanding of the chemical composition and potential pharmacological uses of these species (Glasl et al., 1995); (Mata et al., 1984).
Chemical Synthesis and Transformation
- Studies on the chemical transformation of α-Santonin into various sesquiterpene lactones, including arglanine, have been conducted. These syntheses provide valuable insights into the chemical properties and potential synthesis pathways of arglanine and related compounds (Ando et al., 1978).
Antitumor Activity and Pharmacological Properties
- Arglabin, a guaianolide class sesquiterpene lactone which includes arglanin, has been shown to possess promising antitumor activity against different tumor cell lines. The activity is attributed to its inhibition of farnesyl transferase, crucial in the activation of the RAS proto-oncogene, a key factor in many human tumors (Lone et al., 2015).
Inflammation and Atherosclerosis Studies
- The compound arglabin, related to arglanin, has been studied for its effects on the NLRP3 inflammasome, demonstrating anti-inflammatory and antiatherogenic properties in mice models. This research suggests potential therapeutic applications of arglanin derivatives in treating inflammation and atherosclerosis (Abderrazak et al., 2015).
Eigenschaften
CAS-Nummer |
16981-97-8 |
|---|---|
Produktname |
Arglanin |
Molekularformel |
C15H18O4 |
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
(3aS,5aR,9R,9aS,9bS)-9-hydroxy-5a,9-dimethyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-benzo[g][1]benzofuran-2,6-dione |
InChI |
InChI=1S/C15H18O4/c1-8-9-4-6-14(2)10(16)5-7-15(3,18)12(14)11(9)19-13(8)17/h5,7,9,11-12,18H,1,4,6H2,2-3H3/t9-,11-,12+,14-,15+/m0/s1 |
InChI-Schlüssel |
DZESPMMROLVXTM-AMFXNCCOSA-N |
Isomerische SMILES |
C[C@@]12CC[C@@H]3[C@@H]([C@H]1[C@](C=CC2=O)(C)O)OC(=O)C3=C |
SMILES |
CC12CCC3C(C1C(C=CC2=O)(C)O)OC(=O)C3=C |
Kanonische SMILES |
CC12CCC3C(C1C(C=CC2=O)(C)O)OC(=O)C3=C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



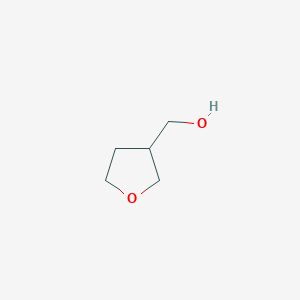
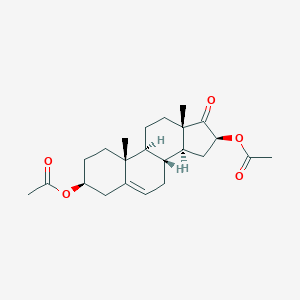
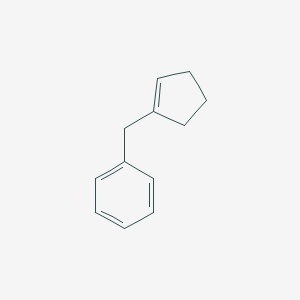
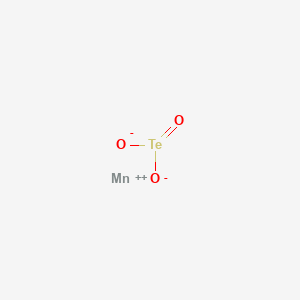
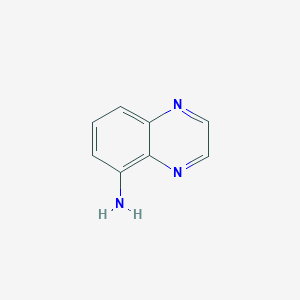
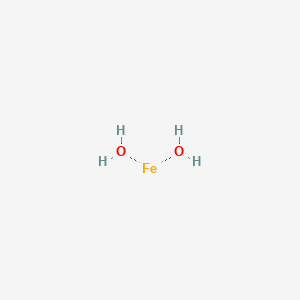

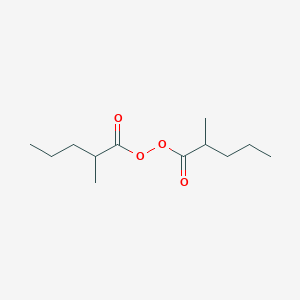
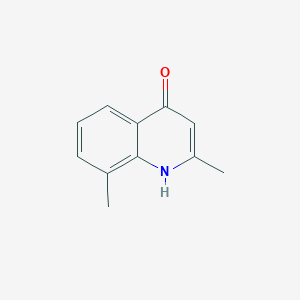
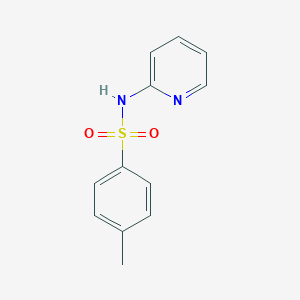
![[Benzyl(trimethylsilyloxy)phosphoryl]oxy-trimethylsilane](/img/structure/B103568.png)
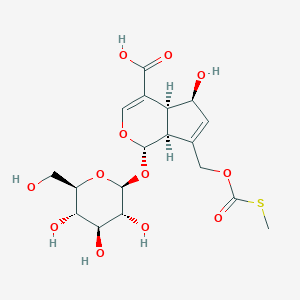
![Bis(2-hydroxyethyl)[2-(stearoyloxy)ethyl]ammonium acetate](/img/structure/B103570.png)
